molecular formula C18H26FNO3S B2676270 3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one CAS No. 2097872-36-9

3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one

Cat. No.: B2676270
CAS No.: 2097872-36-9
M. Wt: 355.47
InChI Key: DMIJJPCPQMFQIJ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C18H26FNO3S and its molecular weight is 355.47. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization

  • Kappa-Opioid Receptor Antagonist : 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a compound with structural similarities to the queried chemical, is identified as a novel kappa-opioid receptor antagonist. This suggests potential applications in treating depression and addiction disorders (Grimwood et al., 2011).

Chemical Reaction Studies

  • Aromatic Nucleophilic Substitution Reaction : A study on the reaction kinetics of 1-fluoro-2, 4-dinitrobenzene with piperidine, involving a chemical structure related to the queried compound, helps in understanding the reaction mechanisms in different solvent environments (Yangjeh & Gholami, 2003).

Crystal Structure Analysis

  • Crystal Forms of Paroxetine Hydrochloride : Research on different crystal forms of paroxetine hydrochloride, which includes piperidine structures, offers insights into the molecular arrangements and stability of such compounds (Yokota et al., 1999).

Quantum Chemical and Molecular Dynamics

  • Corrosion Inhibition Properties : Piperidine derivatives, related to the queried compound, were studied for their adsorption and corrosion inhibition properties on iron, highlighting applications in material science (Kaya et al., 2016).

Antitumor Activity

  • Antitumor Activity of Piperazine Derivatives : Studies on piperazine derivatives, similar to the queried chemical, showed potent cytotoxicity and antitumor activity against various tumor cells, suggesting applications in cancer therapy (Naito et al., 2005).

Molecular Structure Investigations

  • Molecular Structures of Piperidinyl Derivatives : Analysis of the molecular structures of various piperidinyl derivatives, including those with fluorophenyl groups, provides valuable information for the development of pharmacologically active compounds (Kubicki & Codding, 2003).

Pharmacokinetics of Novel Inhibitors

  • Pharmacokinetics of Novel Inhibitors : Research on the pharmacokinetics of new anaplastic lymphoma kinase inhibitors, which include piperidinyl compounds, provides insights into drug metabolism and systemic clearance (Teffera et al., 2013).

Properties

IUPAC Name

3-(2-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO3S/c1-14(2)13-24(22,23)16-7-5-11-20(12-16)18(21)10-9-15-6-3-4-8-17(15)19/h3-4,6,8,14,16H,5,7,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIJJPCPQMFQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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